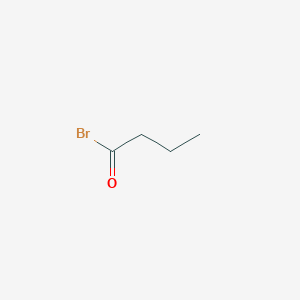

Butanoyl Bromide

Übersicht

Beschreibung

Butanoyl bromide, also known as butyryl bromide, is an organic compound with the chemical formula CH₃CH₂CH₂COBr. It belongs to the class of acyl halides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen atom. This compound is a colorless, fuming liquid with a pungent odor, and it is highly reactive due to the presence of the acyl bromide functional group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butanoyl bromide can be synthesized through the reaction of butanoic acid with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction typically involves heating the carboxylic acid with the brominating agent under reflux conditions. The general reaction is as follows:

CH₃CH₂CH₂COOH+PBr₃→CH₃CH₂CH₂COBr+H₃PO₃

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced distillation techniques helps in the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Butanoyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form butanoic acid, esters, and amides, respectively.

Reduction: Can be reduced to butanal using reducing agents like lithium aluminum hydride (LiAlH₄).

Elimination: Undergoes elimination reactions to form alkenes in the presence of strong bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Water, alcohols, and amines under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Butanoic acid: from hydrolysis.

Butyl esters: from reactions with alcohols.

Butyramides: from reactions with amines.

Butanal: from reduction.

Alkenes: from elimination reactions

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Acylation Reactions

Butanoyl bromide is widely used in organic synthesis as an acylating agent. It facilitates the formation of esters and amides through nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon of this compound is particularly reactive, making it suitable for various nucleophiles including alcohols and amines.

- Esters Formation : Reacting this compound with alcohols yields butyl esters, which are valuable in the production of fragrances and flavorings.

- Amides Formation : When reacted with amines, it produces butyramides, which are essential intermediates in pharmaceuticals.

Pharmaceutical Applications

This compound plays a crucial role in pharmaceutical chemistry, particularly in the synthesis of drug intermediates. For example, it is utilized in the preparation of various bioactive compounds that serve as precursors for active pharmaceutical ingredients (APIs).

- Case Study : A study demonstrated the synthesis of a key intermediate for a novel anti-inflammatory drug using this compound, showcasing its importance in drug development processes.

Material Science

In material science, this compound is employed for modifying polymers and creating functionalized materials. Its reactivity allows for the introduction of butanoyl groups into polymer chains, enhancing properties such as thermal stability and mechanical strength.

- Polymer Modification : It can be used to synthesize block copolymers or modify existing polymers to improve their performance in various applications including coatings and adhesives.

Biochemistry

This compound serves as a reagent for the modification of biomolecules. Its ability to acylate amino acids and proteins makes it valuable for studying enzyme mechanisms and protein interactions.

- Enzyme Mechanism Studies : Researchers have utilized this compound to investigate the kinetics of enzyme-catalyzed reactions by modifying substrate specificity through acylation.

Environmental Chemistry

Recent studies have explored the interaction of this compound with halides in aqueous environments, indicating its potential role in environmental chemistry. The compound's behavior at aqueous interfaces can influence halogen activation processes which are critical in atmospheric chemistry.

Wirkmechanismus

The reactivity of butanoyl bromide is primarily due to the electrophilic nature of the carbonyl carbon, which is highly susceptible to nucleophilic attack. The mechanism involves the nucleophile attacking the carbonyl carbon, leading to the displacement of the bromide ion. This reaction pathway is common in nucleophilic acyl substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

- Butanoyl chloride (CH₃CH₂CH₂COCl)

- Propanoyl bromide (CH₃CH₂COBr)

- Ethanoyl bromide (CH₃COBr)

Comparison:

- Reactivity: Butanoyl bromide is more reactive than butanoyl chloride due to the better leaving ability of the bromide ion compared to the chloride ion.

- Physical Properties: this compound has a higher boiling point compared to its lower homologs like ethanoyl bromide due to increased molecular weight and van der Waals forces.

- Applications: While all acyl halides are used as acylating agents, this compound is preferred in certain reactions due to its higher reactivity and ease of handling .

Biologische Aktivität

Butanoyl bromide, also known as butyryl bromide, is an acyl bromide with the molecular formula C₄H₉BrO. This compound is primarily used in organic synthesis, particularly in the formation of esters and amides. However, its biological activity has garnered interest, especially concerning its potential applications in medicinal chemistry and pharmacology.

This compound is a colorless liquid at room temperature, characterized by its pungent odor. It is soluble in organic solvents and reacts readily with water, producing butanoic acid and hydrobromic acid. The compound's reactivity stems from the electrophilic nature of the carbonyl carbon, making it a useful intermediate in various chemical reactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and anticancer agent. The following sections detail specific findings related to its biological effects.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. The compound was tested against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 22 | 100 µg/mL |

| Escherichia coli | 18 | 150 µg/mL |

| Bacillus subtilis | 20 | 120 µg/mL |

These results suggest that this compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 18.5 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Case Studies

- Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of this compound against multidrug-resistant strains. The findings highlighted its potential as an alternative treatment option in antibiotic-resistant infections .

- Anticancer Research : A research article in Cancer Letters reported that this compound demonstrated synergistic effects when combined with conventional chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines .

- Mechanistic Insights : Another study focused on understanding the molecular mechanisms underlying the anticancer activity of this compound. It was found to modulate key signaling pathways involved in cell survival and apoptosis, providing insights into its therapeutic potential .

Eigenschaften

IUPAC Name |

butanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-3-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWBXZYPFCFQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468738 | |

| Record name | Butanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5856-82-6 | |

| Record name | Butanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.